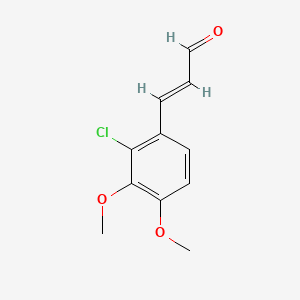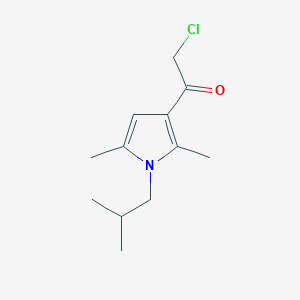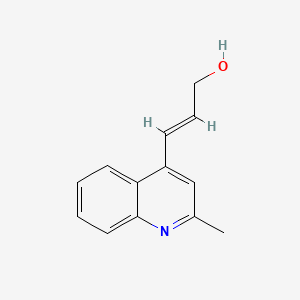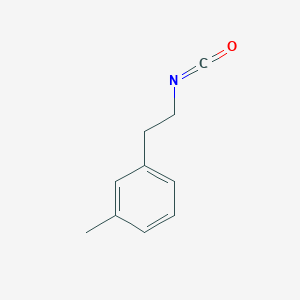
1-(2-Isocyanatoethyl)-3-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Isocyanatoethyl)-3-methylbenzene is an organic compound that belongs to the class of isocyanates. It is characterized by the presence of an isocyanate group (-NCO) attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. This compound is of significant interest in various industrial and scientific applications due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Isocyanatoethyl)-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanate, followed by hydrolysis to yield the desired isocyanate compound. Another method includes the reaction of 3-methylbenzyl alcohol with phosgene in the presence of a base, leading to the formation of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phosgene-free methods due to environmental and safety concerns. One such method includes the reaction of 3-methylbenzylamine with carbon dioxide and a dehydrating agent, which results in the formation of the isocyanate group without the use of phosgene .
化学反应分析
Types of Reactions: 1-(2-Isocyanatoethyl)-3-methylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed:
Urethanes: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
科学研究应用
1-(2-Isocyanatoethyl)-3-methylbenzene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2-Isocyanatoethyl)-3-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are fundamental in the formation of polyurethanes and other polymeric materials .
相似化合物的比较
Isocyanatoethyl Methacrylate: Similar to 1-(2-Isocyanatoethyl)-3-methylbenzene, this compound contains an isocyanate group and is used in the production of polymers and coatings.
Phenyl Isocyanate: Another isocyanate compound used in the synthesis of polyurethanes and other materials.
Uniqueness: this compound is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability and properties of the methyl-substituted benzene ring. This combination allows for the formation of specialized polymers and materials with tailored properties .
属性
CAS 编号 |
933674-73-8 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC 名称 |
1-(2-isocyanatoethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11NO/c1-9-3-2-4-10(7-9)5-6-11-8-12/h2-4,7H,5-6H2,1H3 |
InChI 键 |
MLBLGIVXEJZSRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



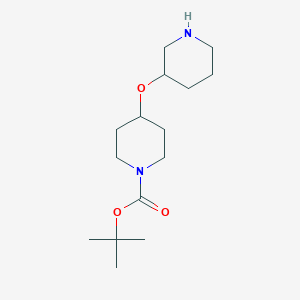


![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
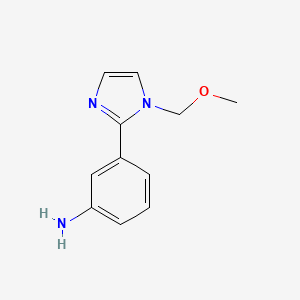


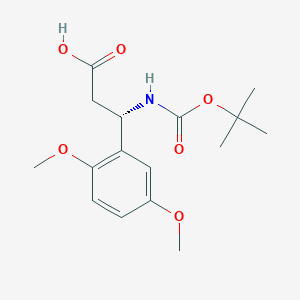
amine hydrochloride](/img/structure/B13534670.png)
![8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
